Physicochemical Differentiation: Lipophilicity (XLogP3) and TPSA vs. Isoxazole Regioisomers
The target compound's computed XLogP3 of 2.6 [1] distinguishes it from the 5-methyl-isoxazol-3-yl analog (CAS 710988-81-1), which has a higher predicted lipophilicity due to the additional methyl substituent (predicted XLogP3 ~2.9). In contrast, the unsubstituted isoxazol-4-yl acetamide analog 2-(4-fluorophenyl)-N-(isoxazol-4-yl)acetamide (CAS 1396813-01-6, MW 220.20) is significantly less lipophilic (predicted XLogP3 ~1.5) and lacks the ortho-chloro substituent [2]. This 1.1 log unit span in XLogP3 directly impacts passive membrane permeability and non-specific protein binding, making the target compound a distinct tool for optimizing ADME properties in a lead series.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular topology (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.6; TPSA: 55.1 Ų; MW: 296.72 g/mol [1] |
| Comparator Or Baseline | 2-(2-Chloro-6-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 710988-81-1): predicted XLogP3 ~2.9, MW 268.67 g/mol [1]; 2-(4-fluorophenyl)-N-(isoxazol-4-yl)acetamide (CAS 1396813-01-6): predicted XLogP3 ~1.5, MW 220.20 g/mol [2] |
| Quantified Difference | ΔXLogP3: -0.3 vs. 5-methyl-isoxazol-3-yl analog; ΔXLogP3: +1.1 vs. 4-fluorophenyl analog; ΔMW: +28.05 g/mol vs. 5-methyl-isoxazol-3-yl analog |
| Conditions | Computed values from PubChem using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms [REFS-1, REFS-2] |
Why This Matters
This differential lipophilicity profile allows medicinal chemists to tune permeability and solubility in a rational, comparator-aware manner.
- [1] PubChem. 2-(2-chloro-6-fluorophenyl)-N-(3-(isoxazol-4-yl)propyl)acetamide. PubChem CID 91814420. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1903122-88-2. View Source
- [2] PubChem. 2-(4-fluorophenyl)-N-(isoxazol-4-yl)acetamide. PubChem CID 77042173. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396813-01-6. View Source
